N-[Methoxy(phenyl)methyl]benzamide
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Overview
Description
N-[Methoxy(phenyl)methyl]benzamide is an organic compound that belongs to the class of N,N-disubstituted benzamides. This compound is characterized by its molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is commonly used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[Methoxy(phenyl)methyl]benzamide can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with N-methoxymethylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[Methoxy(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzaldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Benzaldehydes
Reduction: Primary amines
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[Methoxy(phenyl)methyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[Methoxy(phenyl)methyl]benzamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxy group enhances its reactivity by stabilizing the intermediate species formed during the reaction . The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[Methoxy(phenyl)methyl]benzamide is unique due to its methoxy group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
10387-93-6 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[methoxy(phenyl)methyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-18-15(13-10-6-3-7-11-13)16-14(17)12-8-4-2-5-9-12/h2-11,15H,1H3,(H,16,17) |
InChI Key |
SMGKQBBUCCCFBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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